2-Cyclopropyl-4-methylpyridin-3-amine
Description
2-Cyclopropyl-4-methylpyridin-3-amine is a pyridine derivative featuring a cyclopropyl substituent at position 2, a methyl group at position 4, and an amine group at position 3.
Properties
IUPAC Name |
2-cyclopropyl-4-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-6-4-5-11-9(8(6)10)7-2-3-7/h4-5,7H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOJNUYJSGGCOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C2CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the use of enamines and enal/ynal/enone substrates. This method allows for the formation of tri- or tetrasubstituted pyridine scaffolds bearing various functional groups . Another method involves the use of palladium-catalyzed Suzuki cross-coupling reactions, which are efficient for synthesizing novel pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki cross-coupling reactions). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
One of the prominent applications of 2-Cyclopropyl-4-methylpyridin-3-amine is its role as an intermediate in the synthesis of compounds with antiviral properties. Specifically, it has been linked to the synthesis of nevirapine, an HIV reverse transcriptase inhibitor. Nevirapine is crucial in the treatment of HIV-1 infections, highlighting the importance of this compound in developing antiretroviral therapies .
Potential Anticancer Agents
Research indicates that derivatives of pyridine compounds, including this compound, exhibit anticancer activity. Studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting that this compound may serve as a scaffold for developing novel anticancer agents .
Synthetic Organic Chemistry
Building Block for Complex Molecules
In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique cyclopropyl group allows chemists to explore various synthetic pathways and create diverse chemical entities. This versatility makes it a valuable compound in the development of new materials and pharmaceuticals.
Regioselective Synthesis
The compound has been employed in regioselective synthesis processes, where specific substitution patterns are desired. The ability to selectively modify the pyridine ring opens up possibilities for creating tailored compounds with specific biological activities or material properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarity and Functional Groups
- This compound : Pyridine core with cyclopropyl and methyl groups.
- 1-Cyclopropylpyrrolidin-3-amine : Pyrrolidine ring with cyclopropyl substituent, lacking aromaticity .
Biological Activity
2-Cyclopropyl-4-methylpyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 148.21 g/mol. The compound features a pyridine ring substituted with a cyclopropyl group and an amine group, which contributes to its distinctive chemical reactivity and biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds can possess significant antibacterial and antifungal properties. For instance, compounds structurally similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, related compounds have shown promising results in inducing apoptosis in tumor cells .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity. This interaction can lead to downstream effects such as cell cycle arrest or apoptosis in cancer cells.
- Binding Affinity : Interaction studies suggest that the compound has a favorable binding affinity for certain biological targets, which enhances its potential therapeutic effects .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Discussion
The diverse biological activities of this compound highlight its potential as a lead compound in drug development. Its structural characteristics enable it to interact with various biological targets effectively, making it a candidate for further investigation in areas such as antimicrobial therapy and cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
